1-(4-Aminooxolan-3-yl)ethan-1-one
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Overview
Description
1-(4-Aminooxolan-3-yl)ethan-1-one is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . This compound is characterized by the presence of an amino group attached to an oxolane ring, which is further connected to an ethanone group. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminooxolan-3-yl)ethan-1-one typically involves the reaction of oxolane derivatives with appropriate reagents to introduce the amino and ethanone groups. One common method involves the use of oxolane-3-carboxylic acid, which is first converted to its corresponding ester. This ester is then subjected to aminolysis to introduce the amino group, followed by oxidation to form the ethanone group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as esterification, aminolysis, and oxidation, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminooxolan-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aminooxolane derivatives.
Scientific Research Applications
1-(4-Aminooxolan-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Aminooxolan-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the oxolane ring provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(Oxolan-3-yl)ethan-1-one: Similar structure but lacks the amino group.
1-(4-Hydroxyoxolan-3-yl)ethan-1-one: Contains a hydroxy group instead of an amino group.
Uniqueness
1-(4-Aminooxolan-3-yl)ethan-1-one is unique due to the presence of both an amino group and an oxolane ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-(4-aminooxolan-3-yl)ethanone |
InChI |
InChI=1S/C6H11NO2/c1-4(8)5-2-9-3-6(5)7/h5-6H,2-3,7H2,1H3 |
InChI Key |
AKMVHINFVPLBAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1COCC1N |
Origin of Product |
United States |
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